molecular formula C15H10FNO3 B5553390 Methyl 2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylate CAS No. 304896-32-0

Methyl 2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylate

Cat. No.: B5553390
CAS No.: 304896-32-0
M. Wt: 271.24 g/mol
InChI Key: DQUZXAPJGTUJOU-DHZHZOJOSA-N
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Description

Methyl 2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylate is an organic compound with the molecular formula C15H10FNO3 and a molecular weight of 271.25 g/mol . This compound is characterized by the presence of a cyano group, a furan ring, and a fluorophenyl group, making it a versatile molecule in organic synthesis and research.

Scientific Research Applications

Methyl 2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylate typically involves the reaction of 4-fluorobenzaldehyde with cyanoacetic acid and furan-2-carbaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Mechanism of Action

The mechanism of action of Methyl 2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylate is not fully understood. its biological activity is thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-cyano-3-(4-fluorophenyl)acrylate
  • Methyl 2-cyano-3-(2-fluorophenyl)acrylate
  • Methyl 2-cyano-3-(5-(phenylthio)-2-furyl)acrylate
  • Methyl 2-cyano-3-(5-methyl-2-furyl)acrylate

Uniqueness

Methyl 2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylate is unique due to the presence of both a fluorophenyl group and a furan ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl (E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3/c1-19-15(18)11(9-17)8-13-6-7-14(20-13)10-2-4-12(16)5-3-10/h2-8H,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUZXAPJGTUJOU-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304896-32-0
Record name METHYL 2-CYANO-3-(5-(4-FLUOROPHENYL)-2-FURYL)ACRYLATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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